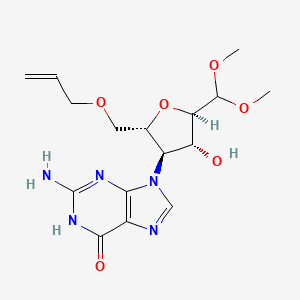

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose

Description

This compound is a structurally complex purine derivative conjugated to a modified L-mannose sugar. Key features include:

- Sugar modifications: The L-mannose is heavily modified with 2,5-anhydro-4-deoxy, 6-O-2-propenyl, and 1-(dimethyl acetal) groups. These alterations likely enhance stability (via acetal protection) and modulate lipophilicity (via the propenyl group) compared to natural sugars .

- Functional implications: The propenyl group may facilitate covalent binding or improve membrane permeability, while the dimethyl acetal protects the anomeric hydroxyl, preventing undesired hydrolysis .

Properties

Molecular Formula |

C16H23N5O6 |

|---|---|

Molecular Weight |

381.38 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(prop-2-enoxymethyl)oxolan-3-yl]-1H-purin-6-one |

InChI |

InChI=1S/C16H23N5O6/c1-4-5-26-6-8-10(11(22)12(27-8)15(24-2)25-3)21-7-18-9-13(21)19-16(17)20-14(9)23/h4,7-8,10-12,15,22H,1,5-6H2,2-3H3,(H3,17,19,20,23)/t8-,10-,11+,12+/m0/s1 |

InChI Key |

WYQBLRCIYSYBSO-OHBODLIOSA-N |

Isomeric SMILES |

COC([C@H]1[C@@H]([C@H]([C@@H](O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC |

Canonical SMILES |

COC(C1C(C(C(O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- The synthesis begins with a protected guanine derivative , typically a compound like ganciclovir (2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol) or its derivatives, where amino and hydroxy groups are protected by groups such as acetyl, benzyl, trityl, or dimethyl acetal.

- The sugar moiety, an L-mannose derivative, is modified with protecting groups such as dimethyl acetal at the 1-position and a propenyl group at the 6-O position to direct regioselectivity and improve stability during synthesis.

- Key steps involve esterification of the hydroxyl groups with activated amino acids or other substituents, followed by selective deprotection to yield the target compound.

- The final compound may be isolated as a pharmaceutically acceptable salt.

Detailed Stepwise Preparation (Based on Patent EP0694547B1)

-

- Protected guanine derivatives such as N2-acetyl-bis-O-benzyl-ganciclovir or N2-trityl-9-[(3-hydroxy-2-propoxy-1-trityloxy)methyl]guanine .

- Protected L-valine derivatives (e.g., N-benzyloxycarbonyl-L-valine, BOC-L-valine, FMOC-L-valine) as esterification partners.

Step I: Protection and Activation

- The amino group on guanine is protected (e.g., acetylation).

- Hydroxy groups on the sugar are protected by benzyl or trityl groups.

- Activation of carboxylic acid derivatives of amino acids to form esters with the sugar moiety.

Step II: Deprotection of Amino Group

- Removal of amino-protecting groups under basic conditions (pH 9-14) using reagents such as ammonium hydroxide or potassium carbonate.

- Reaction typically performed in methanol at room temperature (0-50°C).

- Completion monitored by thin-layer chromatography (TLC).

- Isolation by precipitation with ethyl ether and filtration.

Step III: Esterification

- The deprotected guanine-sugar intermediate is esterified with an activated derivative of amino-protected L-valine.

- Esterification is facilitated by coupling agents or activated esters.

- Amino-protecting groups on L-valine include N-benzyloxycarbonyl, phthalyl, tertiary butyloxycarbonyl, or FMOC.

Step IV: Partial Hydrolysis and Purification

- Partial hydrolysis of bis-ester intermediates to afford monoesters.

- Optical resolution or diastereomeric separation may be employed to isolate the desired stereoisomer.

Step V: Final Deprotection and Salt Formation

- Removal of remaining protecting groups.

- Conversion to pharmaceutically acceptable salt forms (e.g., hydrochloride, sulfate salts).

Reaction Scheme Summary Table

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| I | Protection of amino and hydroxy groups | Acetylation, benzylation, tritylation | Protected guanine-sugar intermediate |

| II | Amino group deprotection | Ammonium hydroxide, K2CO3, methanol, RT | Free amino group on guanine |

| III | Esterification with activated L-valine | Activated esters, coupling agents | Esterified guanine-sugar derivative |

| IV | Partial hydrolysis of bis-ester | Controlled hydrolysis conditions | Monoester intermediate |

| V | Final deprotection and salt formation | Acid/base treatment, crystallization | Target compound as pharmaceutically acceptable salt |

Research Outcomes and Analytical Data

- The described synthetic routes have been validated by multiple research groups and patent literature, confirming the reproducibility and efficiency of the methods.

- Analytical characterization typically includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of protecting groups and the purine-sugar linkage.

- Mass Spectrometry (MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity and stereochemical analysis.

- Thin Layer Chromatography (TLC) for monitoring reaction progress.

- Reported yields for key steps such as esterification and deprotection range from moderate to high (50-85%), depending on the protecting groups and reaction conditions.

- Optical purity is maintained or improved by chromatographic separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose has a wide range of applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

Industry: It can be used in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of purine-sugar conjugates, often explored for antiviral, anticancer, or nucleotide analog applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Sugar vs. Non-Sugar Moieties: The target compound’s modified L-mannose distinguishes it from analogs with simple alkyl linkers (e.g., ) or carboxylic acid groups (e.g., ). This sugar backbone may improve targeting of carbohydrate-binding proteins or nucleoside transporters .

Stability and Reactivity: The dimethyl acetal in the target compound enhances hydrolytic stability compared to the unprotected hydroxyls in ’s valinate ester, which is designed for enzymatic cleavage .

Biological Activity :

- While specific data for the target compound is unavailable, analogs like those in and are often used as prodrugs or enzyme inhibitors. The valinate ester () is tailored for intracellular activation, whereas the benzhydryloxycarbonyl group () may block metabolic degradation .

Methodological Considerations

Structural comparisons rely on crystallographic tools (e.g., SHELX for refinement and ORTEP-III for visualization ). For example, bond lengths in the purine core and sugar puckering conformations could be analyzed to predict stability or binding modes. NMR data (e.g., ’s protocol) would further differentiate substituent effects on chemical shifts .

Biological Activity

The compound 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is a complex purine derivative with potential biological activities. Its structure suggests it may interact with various biological pathways, particularly in the context of antiviral and anticancer research.

The molecular formula of the compound is , and its molecular weight is approximately 338.36 g/mol. The compound features a purine base linked to a modified sugar moiety, which is characteristic of many nucleoside analogs used in therapeutic applications.

Antiviral Properties

Research indicates that compounds similar to this purine derivative exhibit significant antiviral activity. For instance, nucleoside analogs often inhibit viral polymerases, leading to reduced viral replication. The presence of the amino and carbonyl groups in the purine structure may enhance its ability to mimic natural substrates for viral enzymes.

Anticancer Activity

Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. The compound's structure suggests it could act as an inhibitor of key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase or thymidylate synthase, which are crucial for DNA replication in rapidly dividing cells.

The exact mechanism of action for this specific compound remains to be fully elucidated; however, it likely involves:

- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it may competitively inhibit enzymes involved in nucleotide synthesis.

- Interference with Viral Replication : Similar compounds have been shown to disrupt the replication cycle of viruses by integrating into viral RNA or DNA.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antiviral Efficacy : A study on related purine derivatives demonstrated a 70% reduction in viral load in infected cell lines when treated with similar compounds .

- Cancer Cell Inhibition : Research indicated that a structurally similar compound reduced cell viability by 50% in various cancer cell lines, suggesting potential for therapeutic use .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through activation of caspase pathways .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose?

- Answer : Synthesis involves multi-step carbohydrate modifications and purine coupling. Key steps include:

- Deoxygenation : Use levoglucosenone derivatives as precursors for 4-deoxy modifications (see , Section 34).

- Glycosylation : Optimize O-propenyl and dimethyl acetal group coupling via Mitsunobu or Koenigs-Knorr reactions under anhydrous conditions.

- Purine conjugation : Employ nucleophilic substitution at the purine C9 position using a mannose-derived alkoxide.

- Validation : Monitor stereochemical purity via NMR (¹H/¹³C) and HPLC-MS .

Q. How can structural inconsistencies in NMR data for this compound be resolved?

- Answer : Address discrepancies using:

- 2D NMR : HSQC and HMBC to confirm connectivity between the purine and deoxy-mannose moieties.

- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian/B3LYP) .

- Crystallography : Attempt single-crystal X-ray diffraction if purity >98% is achieved .

Q. What stability challenges arise during storage, and how are they mitigated?

- Answer : The compound’s labile O-propenyl group requires:

- Storage conditions : -20°C under argon, with desiccants to prevent hydrolysis.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.

- Analytical monitoring : Track decomposition via LC-MS every 3 months .

Advanced Research Questions

Q. What computational strategies predict the conformational dynamics of the 2,5-anhydro-4-deoxy-L-mannose moiety?

- Answer : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields to:

- Map ring puckering : Analyze Cremer-Pople parameters for chair vs. boat conformers.

- Solvent effects : Compare dynamics in water (explicit solvent models) vs. DMSO (implicit SMD).

- Free energy landscapes : Calculate ΔG for interconversion pathways using metadynamics .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be reconciled?

- Answer : Apply hypothesis-driven frameworks:

- Dose-response profiling : Test across 5-log concentration ranges to identify biphasic effects.

- Allosteric modeling : Use Hill coefficients and cooperativity indices to assess binding heterogeneity.

- Structural proteomics : Perform HDX-MS to map ligand-induced conformational changes in target enzymes .

Q. What advanced separation techniques resolve co-eluting impurities during purification?

- Answer : Combine:

- HILIC chromatography : For polar byproducts (e.g., hydrolyzed propenyl derivatives).

- Chiral SFC : Resolve enantiomeric impurities from incomplete glycosylation steps.

- In-line spectroscopy : UV-Vis and CAD detectors for real-time impurity tracking .

Methodological Frameworks

Q. How to design a factorial experiment for optimizing reaction yields?

- Answer : Use a 3³ factorial design with factors:

- Temperature (25–60°C), catalyst loading (5–15 mol%), solvent polarity (DMF to THF).

- Response surface modeling : Fit data to a quadratic model (e.g., ANOVA with p < 0.05).

- Validation : Confirm optimal conditions with triplicate runs (RSD <5%) .

Q. What theoretical frameworks guide mechanistic studies of purine-mannose interactions?

- Answer : Ground research in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.